3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Overview
Description
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione (DCPMID) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of areas. DCPMID is a member of the imidazolidine-2,4-dione family, which is composed of compounds with a five-membered ring containing two nitrogen atoms and two oxygen atoms. DCPMID has been used in a range of scientific research applications, and is of particular interest due to its unique properties and potential for use in laboratory experiments.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
- Anticancer Activity : A compound structurally related to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione demonstrated promising in vitro anticancer properties. This was evident in human breast adenocarcinoma cell lines (MCF-7), highlighting its potential in cancer treatment research (Uwabagira & Sarojini, 2019).
- Anti-inflammatory Activity : The same compound also exhibited significant anti-inflammatory effects, as assessed by in vitro studies, indicating its utility in developing new anti-inflammatory drugs (Uwabagira & Sarojini, 2019).
Antimicrobial and Antibacterial Applications
- Synthesis and Antimicrobial Activity : Studies on compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione revealed their synthesis and antimicrobial in vitro activities, suggesting potential use in developing new antimicrobial agents (Albuquerque et al., 1999).
Applications in Tuberculosis Research
- Antitubercular Properties : Research on analogues of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione showed significant activity against Mycobacterium tuberculosis, offering insights into potential tuberculosis treatments (Samala et al., 2014).
Enzyme Inhibition Studies
- Chymase Inhibition : Derivatives of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione have been found to inhibit human heart chymase, an enzyme involved in cardiovascular diseases, suggesting their potential in developing cardiovascular therapeutics (Niwata et al., 1997).
Electrochemical Properties
- Electrochemical Studies : The electrochemical properties of related compounds have been investigated, revealing insights into their potential applications in various chemical and industrial processes (Pospíšil et al., 1999).
Chemical Reactivity and Stability
- Reactivity with Organometallic Reagents : The reaction of compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione with Grignard reagents has been studied, providing valuable information on their chemical reactivity and potential applications in synthetic chemistry (Akeng'a & Read, 2005).
Antimicrobial Activity in Heteroaryl Derivatives
- Heteroaryl Thiazolidine-2,4-diones : The synthesis of compounds involving thiazolidine-2,4-dione and their antimicrobial activities against various microorganisms have been explored, indicating their potential in antimicrobial drug development (Ibrahim et al., 2011).
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOAIVHTYQOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475451 | |
Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
CAS RN |
27387-90-2 | |
Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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